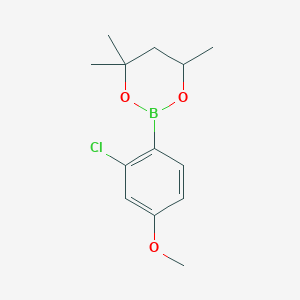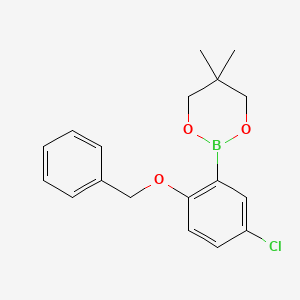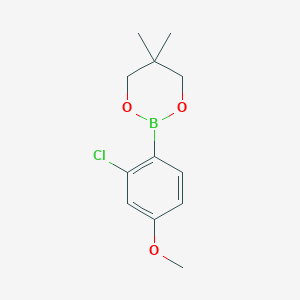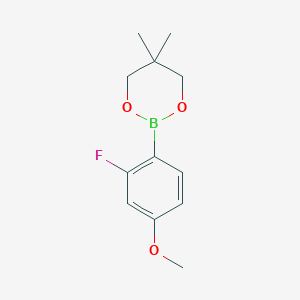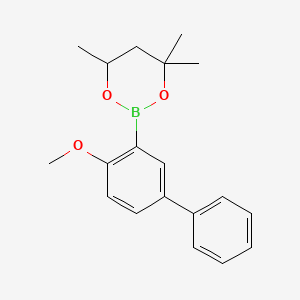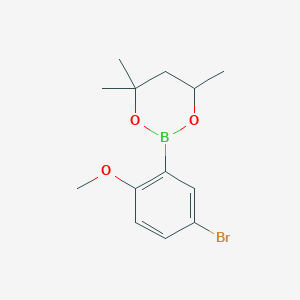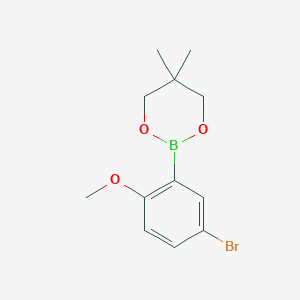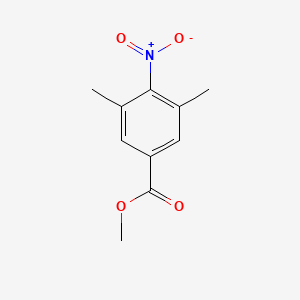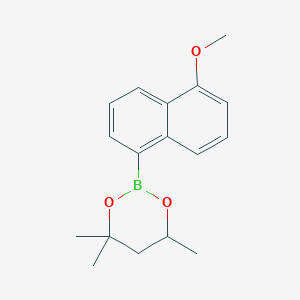
2-(5-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (5-Methoxy-1-naphthyl-DMDO) is a boron-containing heterocyclic compound that has recently been studied for its potential applications in the synthesis of a variety of organic compounds, as well as its potential therapeutic applications. 5-Methoxy-1-naphthyl-DMDO has demonstrated a wide range of biochemical and physiological effects, and has been studied for its mechanisms of action and potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-naphthyl-DMDO has been studied for its potential applications in the synthesis of a variety of organic compounds. It has been used as a catalyst in the synthesis of β-amino acids, as well as in the synthesis of a variety of heterocyclic compounds. 5-Methoxy-1-naphthyl-DMDO has also been studied for its potential therapeutic applications. It has been studied as an anti-inflammatory agent, an anti-tumor agent, and an antifungal agent.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-naphthyl-DMDO is not yet fully understood. However, it is believed that its anti-inflammatory, anti-tumor, and antifungal effects are due to its ability to interact with certain enzymes in the body. It has been suggested that 5-Methoxy-1-naphthyl-DMDO binds to certain enzymes, inhibiting their activity and thus preventing the production of pro-inflammatory molecules and other compounds that can cause disease.
Biochemical and Physiological Effects
5-Methoxy-1-naphthyl-DMDO has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory molecules such as prostaglandins, leukotrienes, and cytokines. It has also been shown to inhibit the activity of certain enzymes involved in the production of these molecules, as well as other enzymes involved in the production of other compounds that can cause disease. Additionally, 5-Methoxy-1-naphthyl-DMDO has been shown to have antifungal effects, as well as to have anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methoxy-1-naphthyl-DMDO in laboratory experiments are that it is relatively easy to synthesize, and that it can be used in a variety of reactions. Additionally, it has demonstrated a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of using 5-Methoxy-1-naphthyl-DMDO in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions for 5-Methoxy-1-naphthyl-DMDO include further exploration of its mechanisms of action and potential therapeutic applications. Additionally, further research into its potential applications in the synthesis of organic compounds could lead to new and more efficient methods of synthesizing these compounds. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential applications in medicine.
Synthesemethoden
5-Methoxy-1-naphthyl-DMDO can be synthesized in a two-step reaction that involves the condensation of 1-methoxy-5-naphthol and 5,5-dimethyl-1,3,2-dioxaborinane. The first step involves the deprotonation of the 1-methoxy-5-naphthol with a strong base, such as sodium ethoxide, to form an anion. The anion then reacts with 5,5-dimethyl-1,3,2-dioxaborinane to form the desired product. This method is simple, efficient, and produces high yields of 5-Methoxy-1-naphthyl-DMDO.
Eigenschaften
IUPAC Name |
2-(5-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-4-7-13-12(14)6-5-9-15(13)18-3/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKIWLCRFDHLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

